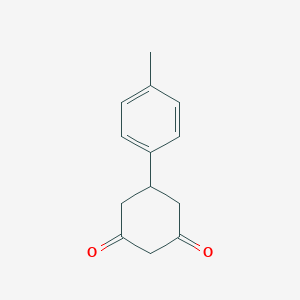

5-(4-Methylphenyl)cyclohexane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methylphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJVIBUOAMVFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341886 | |

| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61888-37-7 | |

| Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Methylphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(4-Methylphenyl)cyclohexane-1,3-dione. This compound, a member of the cyclohexane-1,3-dione family, holds significant interest for researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of molecules. This document summarizes key physicochemical data, provides detailed experimental protocols for its synthesis and characterization, and explores its potential mechanisms of action through an examination of related compounds.

Chemical Properties and Data

This compound, also known as 5-(p-tolyl)cyclohexane-1,3-dione, is a solid organic compound.[1] Its chemical structure consists of a cyclohexane-1,3-dione ring substituted with a 4-methylphenyl (p-tolyl) group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₂ | PubChem[2] |

| Molecular Weight | 202.25 g/mol | PubChem[2] |

| CAS Number | 61888-37-7 | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Melting Point | 172-173 °C | PhD Thesis (implied) |

| Computed XLogP3 | 2.6 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem |

| Computed Rotatable Bond Count | 2 | PubChem |

Table 2: Computed Spectral Data for this compound

| Spectrum Type | Key Peaks/Signals | Source |

| GC-MS | Major fragments at m/z: 202, 145, 118, 100 | PubChem[2] |

| ¹³C NMR | (Predicted) δ (ppm): ~20.9 (CH₃), ~35.5 (CH₂), ~45.8 (CH), ~58.9 (CH₂), ~126.8 (Ar-CH), ~129.5 (Ar-CH), ~136.9 (Ar-C), ~140.2 (Ar-C), ~204.5 (C=O) | PubChem[2] |

Synthesis and Experimental Protocols

Synthesis via Michael Addition

This protocol describes a plausible synthesis of this compound from 4-methylchalcone and diethyl malonate, followed by cyclization, hydrolysis, and decarboxylation.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-(3-(4-methylphenyl)-3-oxopropyl)malonate

-

In a round-bottom flask, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with stirring.

-

Add a solution of 4-methylchalcone (1 equivalent) in ethanol dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclization, Hydrolysis, and Decarboxylation to yield this compound

-

Dissolve the crude product from Step 1 in a solution of sodium hydroxide (e.g., 2 M aqueous solution).

-

Heat the mixture to reflux for 4-6 hours to effect cyclization and hydrolysis of the ester groups.

-

Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will induce decarboxylation.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.

dot

Caption: Synthetic workflow for this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: While specific experimental data for the title compound is not available, the expected spectrum for the enol form would show signals for the aromatic protons (a pair of doublets in the 7.0-7.3 ppm region), a signal for the vinylic proton (~5.5 ppm), signals for the aliphatic protons of the cyclohexane ring (multiplets between 2.0 and 3.0 ppm), and a singlet for the methyl group protons (~2.3 ppm).

-

¹³C NMR: The predicted carbon signals are listed in Table 2.

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups (around 1700-1730 cm⁻¹ for the diketo form and a broader band for the enol form), C=C stretching of the aromatic ring (around 1600 and 1480 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹).

Mass Spectrometry (MS):

-

The electron ionization mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 202, with fragmentation patterns corresponding to the loss of functional groups.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited in the public domain, the broader class of cyclohexane-1,3-dione derivatives has been investigated for various therapeutic applications.

Antimicrobial and Antifungal Activity

Several studies have reported the antibacterial and antifungal activities of cyclohexane-1,3-dione derivatives.[1][4] These compounds have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species.[5] The mechanism of action is not fully elucidated but may involve the disruption of cellular processes essential for microbial growth.

Cytotoxicity and Anticancer Potential

Cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[6] Some of these compounds have demonstrated significant cytotoxicity, suggesting their potential as templates for the development of new anticancer agents.[7] The inhibitory activity of some derivatives against receptor tyrosine kinases has been proposed as a possible mechanism of action.[8]

Enzyme Inhibition

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A significant area of research for cyclohexane-1,3-dione derivatives is their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[9] HPPD is a key enzyme in the tyrosine catabolism pathway.[10] Its inhibition leads to a buildup of tyrosine and a deficiency in downstream products like plastoquinone and tocopherols, which is herbicidal in plants and has therapeutic applications in certain metabolic disorders in humans.[4][11]

dot

Caption: Inhibition of the HPPD pathway by cyclohexane-1,3-diones.

Superoxide Dismutase 1 (SOD1) Aggregation Inhibition: Some chiral cyclohexane-1,3-diones have been identified as inhibitors of mutant superoxide dismutase 1 (SOD1) dependent protein aggregation.[10] Misfolding and aggregation of SOD1 are implicated in the pathology of amyotrophic lateral sclerosis (ALS).[5][12] By preventing the aggregation of SOD1, these compounds may offer a therapeutic strategy for this neurodegenerative disease.[7]

dot

Caption: Potential inhibition of SOD1 aggregation in ALS.

Conclusion

This compound is a compound of interest with a foundation of known chemical properties and a high potential for biological activity based on the performance of related structures. This guide provides a summary of the current knowledge and a framework for future research. The detailed synthetic and characterization protocols, though based on analogous compounds, offer a solid starting point for its preparation and study. The exploration of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent warrants further investigation, which could lead to the development of novel therapeutic agents. Further experimental validation of its biological activities and elucidation of its precise mechanisms of action are critical next steps for drug development professionals.

References

- 1. SOD1 aggregation and ALS: role of metallation states and disulfide status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H14O2 | CID 576492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-METHYLCYCLOHEXANE-1,3-DIONE(4341-24-6) 1H NMR spectrum [chemicalbook.com]

- 4. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]

- 5. SOD1 Aggregation in Amyloid Lateral Sclerosis | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 6. preprints.org [preprints.org]

- 7. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]

- 8. HPPD inhibition case study | UK MMSG Reading 2011 [mmsg.mathmos.net]

- 9. rsc.org [rsc.org]

- 10. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 11. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(p-Tolyl)cyclohexane-1,3-dione

CAS Number: 61888-37-7

This technical guide provides a comprehensive overview of 5-(p-Tolyl)cyclohexane-1,3-dione, a member of the biologically significant class of 5-arylcyclohexane-1,3-diones. Due to the limited availability of specific data for this particular compound, this guide leverages information from closely related analogs to present a thorough technical profile. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

5-(p-Tolyl)cyclohexane-1,3-dione is a solid organic compound. While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and from data available for analogous compounds such as 5-phenylcyclohexane-1,3-dione.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₂ | [Calculated] |

| Molecular Weight | 202.25 g/mol | [Calculated] |

| Appearance | Expected to be a crystalline solid | [Inferred] |

| Melting Point | Not reported for 5-(p-Tolyl)cyclohexane-1,3-dione. For 5-phenylcyclohexane-1,3-dione: 188 °C. | [1] |

| Solubility | Expected to be soluble in organic solvents. | [Inferred] |

Synthesis and Characterization

The synthesis of 5-arylcyclohexane-1,3-diones is commonly achieved through a Michael addition reaction.[2][3] This method offers a versatile route to a variety of substituted cyclohexane-1,3-diones.

Representative Synthesis Protocol: Michael Addition

A general and efficient method for the synthesis of 5-arylcyclohexane-1,3-diones involves the base-catalyzed Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by intramolecular cyclization, hydrolysis, and decarboxylation.[2]

Disclaimer: The following protocol is a representative method for the synthesis of 5-arylcyclohexane-1,3-diones and has been adapted for the specific synthesis of 5-(p-Tolyl)cyclohexane-1,3-dione.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Following this, add a solution of 4-(p-tolyl)but-3-en-2-one in ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid. The resulting precipitate is collected by filtration.

-

Hydrolysis and Decarboxylation: The intermediate product is then refluxed with an aqueous solution of a strong base (e.g., sodium hydroxide) to effect hydrolysis and decarboxylation.

-

Purification: The final product, 5-(p-Tolyl)cyclohexane-1,3-dione, is obtained after acidification of the reaction mixture, followed by filtration, washing, and recrystallization from a suitable solvent.[2]

Characterization Data

Table 1: Representative ¹H NMR Data for 5-Phenylcyclohexane-1,3-dione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18-7.35 | m | 5H | Aromatic protons |

| 3.25-3.35 | m | 1H | CH at C5 |

| 2.45-2.75 | m | 4H | CH₂ protons at C4 and C6 |

| 2.20-2.30 | m | 2H | CH₂ protons at C2 |

Note: Data is for 5-phenylcyclohexane-1,3-dione and serves as an illustrative example.

Table 2: Representative ¹³C NMR Data for 5-Phenylcyclohexane-1,3-dione

| Chemical Shift (δ) ppm | Assignment |

| 206.0 | C1, C3 (C=O) |

| 142.5 | Aromatic C (quaternary) |

| 128.8 | Aromatic CH |

| 127.0 | Aromatic CH |

| 126.5 | Aromatic CH |

| 48.5 | C2 |

| 46.0 | C4, C6 |

| 40.0 | C5 |

Note: Data is for 5-phenylcyclohexane-1,3-dione and serves as an illustrative example.[4]

Table 3: Representative IR and Mass Spectrometry Data for 5-Phenylcyclohexane-1,3-dione

| Technique | Key Peaks |

| IR (KBr, cm⁻¹) | ~3400 (O-H, enol form), ~2950 (C-H, aliphatic), ~1600 (C=O, enol form), ~1580 (C=C, aromatic) |

| Mass Spec (m/z) | 188 (M⁺) |

Note: Data is for 5-phenylcyclohexane-1,3-dione and serves as an illustrative example.[5]

Biological Activity and Potential Applications

Cyclohexane-1,3-dione derivatives are recognized for their wide range of biological activities, making them attractive scaffolds for drug discovery and agrochemical development.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cyclohexane-1,3-dione derivatives against various cancer cell lines.[3][6] The mechanism of action is often associated with the induction of apoptosis.

Table 4: Reported Anticancer Activity of Cyclohexane-1,3-dione Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | Ranging from 0.24 to 9.36 nM (as c-Met kinase inhibitors) | [6] |

| Compound 5c (a cyclohexane-1,3-dione derivative) | Human breast adenocarcinoma (MDA-MB-231) | LC₅₀ = 10.31±0.003 μg/ml | [3] |

Antibacterial Activity

Derivatives of cyclohexane-1,3-dione have also been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.[7]

Table 5: Reported Antibacterial Activity of Cyclohexane-1,3-dione Derivatives

| Compound | Bacterial Strain | Activity | Reference |

| Ciprofloxacin dione derivatives (5a, 5e, 5f) | S. aureus, S. epidermidis, B. subtilis | Good activity | |

| Dialkyl carboxylate cyclohexane derivatives | E. coli | Excellent activity | [7] |

Herbicidal Activity

Certain cyclohexane-1,3-dione derivatives are potent herbicides. Their mode of action involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plastoquinone and tocochromanol biosynthesis in plants.[8][9][10] This inhibition leads to the bleaching of the plant tissues.

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-(p-Tolyl)cyclohexane-1,3-dione) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value of the compound.[11][12][13][14]

Antibacterial Activity: Disk Diffusion Assay

The disk diffusion assay is a standard method to determine the susceptibility of bacteria to antimicrobial agents.[15][16][17][18][19]

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

-

Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate.

-

Disk Application: Place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.[15][16][17][18][19]

Visualizations

Synthesis Workflow

References

- 1. 5-PHENYLCYCLOHEXANE-1,3-DIONE | 493-72-1 [chemicalbook.com]

- 2. studycorgi.com [studycorgi.com]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 493-72-1 Cas No. | 5-Phenylcyclohexane-1,3-dione | Apollo [store.apolloscientific.co.uk]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. benchchem.com [benchchem.com]

- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 17. benchfly.com [benchfly.com]

- 18. asm.org [asm.org]

- 19. hardydiagnostics.com [hardydiagnostics.com]

The Rise of the "Dims": A Technical Guide to the Discovery and History of Cyclohexane-1,3-dione Herbicides

Introduction: The battle against weeds in modern agriculture is a continuous effort to develop selective and effective herbicides. Among the chemical classes that have had a significant impact are the cyclohexane-1,3-diones, often referred to as "dims." This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and chemical synthesis of this important class of herbicides, tailored for researchers, scientists, and professionals in drug development.

A Historical Perspective: From Discovery to Commercialization

The journey of cyclohexane-1,3-dione herbicides began in the early 1970s with the pioneering work of Nippon Soda.[1][2] Their research led to the discovery of the first commercialized compound in this class, alloxydim, which was introduced for the control of grass weeds in broad-leaf crops.[1] This initial success spurred further research and development, leading to the introduction of the more potent sethoxydim around 1983.[1]

Since 1975, a total of eight cyclohexanedione herbicides have been brought to market, primarily for controlling grassy weeds in a variety of broad-leaf crops such as soybeans and cotton.[2][3] Notable examples that followed the initial discoveries include clethodim, cycloxydim, tralkoxydim, and butroxydim.[1][2] This class of herbicides is characterized by its selective action, effectively targeting grasses while leaving broadleaf plants largely unharmed.[3]

Mechanism of Action: Targeting Essential Plant Pathways

Cyclohexane-1,3-dione herbicides exert their effects by inhibiting one of two key enzymes in vital plant metabolic pathways.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary and most well-known mechanism of action for the majority of commercialized cyclohexane-1,3-dione herbicides is the inhibition of acetyl-coenzyme A carboxylase (ACCase).[3][4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[6][7] By blocking ACCase, these herbicides disrupt the production of lipids, leading to a cessation of growth, necrosis of meristematic tissues, and ultimately, the death of susceptible grass species.[6][8] The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf plants; the enzyme in broadleaf species is significantly less sensitive to inhibition.[5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. apms.org [apms.org]

- 3. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]

- 4. Herbicidal Activity of Fluazifop-Butyl, Haloxyfop-Methyl, and Sethoxydim in Soil | Weed Science | Cambridge Core [cambridge.org]

- 5. pomais.com [pomais.com]

- 6. Poast / sethoxydim | CALS [cals.cornell.edu]

- 7. wssa.net [wssa.net]

- 8. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

An In-depth Technical Guide on the Physicochemical Properties of 5-(p-tolyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(p-tolyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, a class of organic compounds that have garnered significant interest in medicinal chemistry. The core scaffold of cyclohexane-1,3-dione is recognized for its versatile biological activities, including potential as anticancer, antimicrobial, and enzyme inhibitory agents. The addition of a p-tolyl group at the 5-position introduces specific steric and electronic properties that can modulate its biological and physicochemical characteristics. This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(p-tolyl)cyclohexane-1,3-dione, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological relevance based on related compounds.

Physicochemical Properties

Quantitative data for 5-(p-tolyl)cyclohexane-1,3-dione is summarized below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for this particular molecule are not widely published. Therefore, some of the presented data are computed estimates.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₂ | [1][2] |

| Molecular Weight | 202.25 g/mol | [1][2] |

| CAS Number | 61888-37-7 | [1] |

| Physical Form | Solid | Inferred from supplier data |

| Purity | 97% | Supplier Data |

| Computed XLogP3-AA | 1.7 | PubChem |

| Computed Topological Polar Surface Area | 34.1 Ų | PubChem |

| Storage Conditions | Sealed in dry, room temperature | [1][2] |

Synthesis and Characterization

Synthesis Workflow

Caption: General synthesis workflow for 5-aryl-cyclohexane-1,3-diones via Michael addition.

Experimental Protocol: Synthesis (General)

-

Step 1: Michael Addition. To a solution of a suitable base, such as sodium ethoxide in ethanol, is added a malonic ester (e.g., diethyl malonate). The mixture is stirred at room temperature to form the enolate. An aryl-α,β-unsaturated ketone (e.g., p-tolyl vinyl ketone) is then added dropwise to the reaction mixture. The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure the completion of the Michael addition.

-

Step 2: Intramolecular Claisen Condensation (Cyclization). The diester intermediate formed in situ is then subjected to an intramolecular Claisen condensation. This is often achieved by heating the reaction mixture under reflux.

-

Step 3: Hydrolysis and Decarboxylation. The resulting cyclic β-keto ester is hydrolyzed using an aqueous acid or base, followed by acidification. Subsequent heating of the reaction mixture leads to decarboxylation, yielding the final 5-aryl-cyclohexane-1,3-dione product.

-

Purification. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3]

Characterization Workflow

Caption: Standard workflow for the structural characterization of the synthesized product.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on a spectrometer (e.g., 400 MHz). Expected signals would include those for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, and the aliphatic protons of the cyclohexane-1,3-dione ring.

-

¹³C NMR: The sample is dissolved in a deuterated solvent. The spectrum is recorded on an NMR spectrometer. Expected signals would include those for the carbonyl carbons, the aromatic carbons, the methyl carbon, and the aliphatic carbons of the cyclohexane ring.

-

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. Electrospray Ionization (ESI-MS) is another common technique. The molecular ion peak [M]⁺ corresponding to the molecular weight of 202.25 would be expected.

-

Infrared (IR) Spectroscopy: The sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film. Characteristic absorption bands for the carbonyl groups (C=O) of the dione are expected in the region of 1700-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Elemental Analysis: The elemental composition (C, H, O) of the purified compound is determined to confirm the molecular formula.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of 5-(p-tolyl)cyclohexane-1,3-dione are limited, the broader class of cyclohexane-1,3-dione derivatives has shown promise in several therapeutic areas.

Anticancer Activity

Derivatives of cyclohexane-1,3-dione have been investigated for their anti-proliferative effects against various cancer cell lines.[4][5] A key mechanism of action for some of these compounds is the inhibition of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[6][7] Overactivity of certain tyrosine kinases is a hallmark of many cancers.

Caption: Inhibition of tyrosine kinase signaling by cyclohexane-1,3-dione derivatives.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal properties of cyclohexane-1,3-dione derivatives.[8][9] The exact mechanism of antimicrobial action is not fully elucidated but may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Conclusion

5-(p-tolyl)cyclohexane-1,3-dione is a compound with potential for further investigation in drug discovery, given the established biological activities of related cyclohexane-1,3-dione derivatives. This guide has provided a summary of its known physicochemical properties and outlined general experimental procedures for its synthesis and characterization. Further experimental studies are warranted to fully elucidate its physical, chemical, and biological profile to assess its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Tautomerism in 5-(4-Methylphenyl)cyclohexane-1,3-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the keto-enol tautomerism in 5-(4-Methylphenyl)cyclohexane-1,3-dione, a substituted β-dicarbonyl compound of interest in medicinal chemistry and organic synthesis. The document outlines the fundamental principles governing this tautomeric equilibrium, detailed experimental protocols for synthesis and characterization, and a quantitative analysis of the tautomeric populations. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related 5-arylcyclohexane-1,3-dione analogs to provide a robust predictive framework. The content is structured to serve as a valuable resource for researchers in drug discovery and development, offering insights into the structural dynamics and physicochemical properties of this class of compounds.

Introduction to Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond).[1] For 1,3-dicarbonyl compounds such as this compound, this equilibrium is particularly significant as the enol form is stabilized by conjugation and the formation of an intramolecular hydrogen bond. The position of this equilibrium is influenced by several factors including the solvent, temperature, and the electronic nature of substituents on the dicarbonyl backbone.[2] Understanding and quantifying this tautomeric balance is crucial for predicting the reactivity, biological activity, and pharmacokinetic properties of drug candidates.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion of the diketo tautomer and two possible enol tautomers. The equilibrium is dynamic, with the relative populations of each tautomer being solvent and temperature-dependent.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound is the Michael addition of a suitable nucleophile to a chalcone derivative, followed by cyclization.[3]

Materials:

-

4-Methylchalcone

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

-

4-Methylchalcone, dissolved in ethanol, is then added to the reaction mixture.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid.

-

The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Determination of Tautomeric Equilibrium Constant by ¹H NMR Spectroscopy

The relative concentrations of the keto and enol tautomers can be determined by ¹H NMR spectroscopy by integrating the signals corresponding to unique protons of each tautomer.[2]

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

Procedure:

-

Prepare a solution of this compound in the desired deuterated solvent of a known concentration.

-

Acquire the ¹H NMR spectrum of the solution.

-

Identify the characteristic signals for the keto and enol tautomers. The enolic vinyl proton typically appears in the range of 5.0-6.0 ppm, while the α-protons of the keto form appear at a higher field. The enolic hydroxyl proton is often observed as a broad singlet at a downfield chemical shift.

-

Integrate the area of a well-resolved signal for the enol tautomer (e.g., the vinyl proton) and a well-resolved signal for the keto tautomer (e.g., the α-methylene protons).

-

Calculate the mole fraction (X) of each tautomer using the integrated areas. For example, if integrating the single enolic vinyl proton and the two α-methylene protons of the diketo form:

-

Area_enol = Integral of the enol vinyl proton

-

Area_keto = Integral of the keto α-methylene protons

-

X_enol = Area_enol / (Area_enol + (Area_keto / 2))

-

X_keto = (Area_keto / 2) / (Area_enol + (Area_keto / 2))

-

-

The equilibrium constant (K_eq) is then calculated as the ratio of the mole fractions: K_eq = X_enol / X_keto.

-

For thermodynamic analysis, repeat the measurements at different temperatures.

Quantitative Data on Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Constants (K_eq = [Enol]/[Keto]) of 5-Arylcyclohexane-1,3-dione Analogs in Various Solvents at Room Temperature.

| Solvent | Dielectric Constant (ε) | 5-Phenylcyclohexane-1,3-dione (Estimated K_eq) | 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) (Experimental K_eq) |

| Chloroform-d (CDCl₃) | 4.8 | ~1.5 | 1.8 |

| Acetone-d₆ | 20.7 | ~0.8 | 0.9 |

| Methanol-d₄ | 32.7 | ~0.5 | 0.6 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | ~0.3 | 0.4 |

Note: The K_eq values for 5-phenylcyclohexane-1,3-dione are estimations based on the trend observed for other β-dicarbonyl compounds where increasing solvent polarity favors the more polar diketo form.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of 5-Arylcyclohexane-1,3-diones in CDCl₃.

| Proton | Diketo Tautomer (δ, ppm) | Enol Tautomer (δ, ppm) |

| CH₂ (C4, C6) | 2.5 - 2.8 | 2.3 - 2.6 |

| CH (C5) | 3.0 - 3.3 | 2.8 - 3.1 |

| CH₂ (C2) | ~3.5 (s) | - |

| =CH (C2) | - | 5.4 - 5.6 (s) |

| Aryl-H | 7.1 - 7.4 | 7.1 - 7.4 |

| Enol-OH | - | 11.0 - 12.0 (br s) |

Note: The chemical shifts are approximate and can vary depending on the specific aryl substituent and concentration.

Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors:

-

Solvent Polarity: As illustrated in Table 1, more polar solvents tend to stabilize the more polar diketo tautomer, shifting the equilibrium towards the keto form.[2]

-

Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.

-

Conjugation: The enol form benefits from extended conjugation between the C=C double bond and the remaining carbonyl group, as well as the aryl ring.

-

Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°).

Caption: Factors influencing the keto-enol equilibrium.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical behavior, with the keto-enol equilibrium being highly sensitive to environmental factors. While direct experimental data for this specific compound is sparse, this guide provides a robust framework for its study by leveraging data from analogous systems and outlining detailed experimental protocols. For researchers in drug development, a thorough understanding of the tautomeric landscape of such molecules is indispensable for rational drug design and the optimization of lead compounds. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium and thermodynamic parameters for this compound.

References

Spectroscopic and Synthetic Profile of 5-(4-Methylphenyl)cyclohexane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione. The information presented is intended to support research and development activities in medicinal chemistry and related fields where this molecule may serve as a key building block or a compound of interest.

Spectroscopic Data

The structural characterization of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum is available through spectral databases, providing evidence for the carbon skeleton of the molecule.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | d | 2H | Ar-H (ortho to methyl) |

| ~7.0-7.2 | d | 2H | Ar-H (meta to methyl) |

| ~3.0-3.5 | m | 1H | CH at C5 |

| ~2.3-2.8 | m | 4H | CH₂ at C4 and C6 |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~2.0-2.3 | m | 2H | CH₂ at C2 |

Note: This is a predicted spectrum and actual values may vary. The compound exists in a tautomeric equilibrium between the diketo and enol forms, which will influence the observed chemical shifts and multiplicities, particularly for the protons on the cyclohexane ring.

Table 2: Available ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~210 | C=O (diketo form) |

| ~190 | C=O (enol form) |

| ~140 | Quaternary Ar-C |

| ~137 | Quaternary Ar-C |

| ~129 | Ar-CH |

| ~127 | Ar-CH |

| ~100 | =CH (enol form) |

| ~50 | CH₂ |

| ~45 | CH |

| ~30 | CH₂ |

| ~21 | Ar-CH₃ |

Note: The available data does not provide specific peak assignments. The assignments are based on typical chemical shifts for similar structures.

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, confirming its molecular weight.[1]

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 202 | 100 | [M]⁺ (Molecular Ion) |

| 145 | High | [M - C₃H₅O]⁺ |

| 118 | High | [M - C₆H₆O]⁺ |

| 100 | Moderate | [C₇H₈O]⁺ |

Note: The fragmentation pattern is consistent with the structure, showing losses of fragments from the cyclohexane-1,3-dione ring.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1715-1690 | Strong | C=O stretch (diketone) |

| 1650-1600 | Medium | C=C stretch (aromatic and enol) |

| 1600-1550 | Strong | C=O stretch (enol, conjugated) |

| 1515 | Medium | C=C stretch (aromatic) |

| 815 | Strong | C-H bend (p-disubstituted aromatic) |

Experimental Protocols

The synthesis of this compound is typically achieved through a Michael addition reaction. This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Synthesis of this compound via Michael Addition

This protocol is a generalized procedure based on the synthesis of similar cyclohexane-1,3-dione derivatives.

Materials:

-

4-(p-Tolyl)-3-buten-2-one (Michael acceptor)

-

Diethyl malonate (Michael donor)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Michael Addition: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the enolate.

-

To this mixture, add 4-(p-tolyl)-3-buten-2-one dropwise. The reaction is typically exothermic. Maintain the temperature below 50°C. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and then add a solution of sodium hydroxide. Heat the mixture to reflux for an additional 2-4 hours to hydrolyze the ester groups.

-

Cool the mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic. This will induce decarboxylation. Gently heat the mixture until carbon dioxide evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield this compound as a solid.

Characterization:

Confirm the identity and purity of the synthesized compound using the spectroscopic methods outlined above (NMR, MS, and IR). The melting point of the purified product should also be determined and compared to literature values.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

This guide provides a foundational set of data and methodologies for working with this compound. Researchers are encouraged to consult the primary literature for more specific details and to perform their own analytical characterization to ensure the quality of their materials.

References

The Therapeutic Potential of Cyclohexane-1,3-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The cyclohexane-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent structural features, including the presence of two carbonyl groups and a reactive methylene bridge, provide a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the burgeoning field of cyclohexane-1,3-dione derivatives, focusing on their applications in oncology, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Anticancer Applications

Cyclohexane-1,3-dione derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. A major target of these compounds is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers, including non-small cell lung cancer (NSCLC).

Inhibition of c-Met Tyrosine Kinase

A number of cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their inhibitory activity against c-Met kinase. The quantitative data for some of the most potent compounds are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6d | H460 (NSCLC) | Data not explicitly provided, but identified as an optimal scaffold for inhibitor design. | [1][2] |

| 1,2,4-Triazine Derivative 5 | - | 0.24 - 9.36 nM (enzymatic assay) | [3] |

| 1,2,4-Triazine Derivative 7a | - | < 1.00 nM (enzymatic assay) | [3] |

| 1,2,4-Triazine Derivative 7b | - | < 1.00 nM (enzymatic assay) | [3] |

| 1,2,4-Triazine Derivative 10c | - | < 1.00 nM (enzymatic assay) | [3] |

| 1,2,4-Triazine Derivative 10e | - | < 1.00 nM (enzymatic assay) | [3] |

| 1,2,4-Triazine Derivative 11c | - | < 1.00 nM (enzymatic assay) | [3] |

| 1,2,4-Triazine Derivative 11f | - | < 1.00 nM (enzymatic assay) | [3] |

Cytotoxicity against Cancer Cell Lines

The anticancer potential of these derivatives has been further evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from MTT assays are presented below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5c | MDA-MB-231 (Breast Cancer) | 10.31 ± 0.003 µg/mL | [4] |

| 40 Synthesized Derivatives | H460 (NSCLC), A549 (NSCLC), HT29 (Colorectal), MKN-45 (Gastric), U87MG (Glioma), SMMC-7721 (Hepatocellular) | Varied, with 19 molecules identified as most cytotoxic | [1] |

| 1,2,4-Triazine Derivatives | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | Single-digit µM range | [3] |

c-Met Signaling Pathway

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers. The following diagram illustrates the key components of this pathway.

Caption: The c-Met signaling cascade initiated by HGF binding.

Experimental Protocols

A general procedure for the synthesis of 1,2,4-triazine derivatives starts with the reaction of cyclohexane-1,3-dione with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride to yield 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This intermediate is then reacted with phenylisothiocyanate to form the tetrahydrobenzo[e][5][6][7]triazine derivative. Further modifications can be achieved through reactions with hydrazines or multi-component reactions with aromatic aldehydes and active methylene compounds.[3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the cyclohexane-1,3-dione derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[4]

Antibacterial and Antiviral Applications

Cyclohexane-1,3-dione derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and some viruses.

Antibacterial Activity

The antibacterial efficacy of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5c | Staphylococcus aureus, Escherichia coli, etc. | 2500 | [4] |

| N,N-Dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive and Gram-negative strains | 0.0005 - 0.032 | [8] |

Antiviral Activity

Preliminary studies have suggested that some cyclohexane-1,3-dione derivatives may possess antiviral properties. For instance, certain derivatives have shown inhibitory activity against SARS-CoV nsp14 and vaccinia virus D1-D12.[9]

| Compound ID | Virus/Target | % Inhibition | Reference |

| Compound 4a | SARs-Cov nsp 14 | 93.42 | [9] |

| Compound 4b | SARs-Cov nsp 14 | 87.49 | [9] |

| Compound 6b | SARs-Cov nsp 14 | 98.23 | [9] |

| Compound 4b | Vaccinia virus D1-D12 | 98.27 | [9] |

Experimental Protocols

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Inhibition of Other Key Enzymes

Beyond c-Met, cyclohexane-1,3-dione derivatives have been shown to inhibit other enzymes implicated in various diseases.

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Certain 2-acyl-cyclohexane-1,3-dione derivatives are potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism. Inhibition of HPPD has applications in the treatment of hereditary tyrosinemia type I and as herbicides.

| Compound ID | Enzyme Source | IC50 (µM) | Reference |

| 2-Acyl-cyclohexane-1,3-dione with C11 alkyl side chain (5d) | Plant HPPD | 0.18 ± 0.02 | [5][10] |

| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | Rat liver HPPD | ~0.040 | [11] |

| 2-(6-phenylnicotinoyl)cyclohexane-1,3-dione (IV-45) | Arabidopsis thaliana HPPD | 0.21 | [12][13] |

Mutant Superoxide Dismutase 1 (SOD1) Aggregation Inhibition

In the context of neurodegenerative diseases, specifically amyotrophic lateral sclerosis (ALS), cyclohexane-1,3-dione derivatives have been identified as inhibitors of mutant SOD1 protein aggregation.

| Compound ID | Assay | EC50 (µM) | Reference |

| Compound 26 | PC12-G93A-YFP assay | 0.7 | [14] |

| CHD Analogs | PC12-G93A-YFP assay | 3 - 8 | [14] |

Mutant SOD1 Aggregation Pathway in ALS

The aggregation of mutant SOD1 is a key pathological event in familial ALS. The following diagram illustrates a simplified pathway of this process.

Caption: Simplified pathway of mutant SOD1 aggregation in ALS.

Experimental Protocols

A common method involves the reaction of a carboxylic acid with cyclohexane-1,3-dione in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is typically stirred at room temperature for several hours.[5]

General Experimental Workflow

The development of therapeutic agents based on the cyclohexane-1,3-dione scaffold generally follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A general workflow for the development of cyclohexane-1,3-dione derivatives.

Conclusion

Cyclohexane-1,3-dione derivatives represent a highly promising and versatile class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as anticancer, antibacterial, and enzyme inhibitory agents warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the underlying biological pathways. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives holds significant promise for the development of novel and effective therapies for a variety of diseases.

References

- 1. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chiral cyclohexane 1,3-diones as inhibitors of mutant SOD1-dependent protein aggregation for the treatment of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. figshare.com [figshare.com]

- 14. Cyclohexane 1,3-diones and Their Inhibition of Mutant SOD1-dependent Protein Aggregation and Toxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione via Michael Addition

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)cyclohexane-1,3-dione is a carbocyclic compound with a structure that makes it a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents and other bioactive compounds. The cyclohexane-1,3-dione scaffold is a key component in a number of herbicides and has been investigated for its potential in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, commencing with the preparation of the requisite α,β-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation, followed by a Michael addition of a malonic ester and subsequent intramolecular cyclization and decarboxylation.

Overall Synthetic Workflow

The synthesis is a two-stage process. The first stage is the synthesis of the chalcone intermediate, and the second stage is the formation of the target cyclohexane-1,3-dione.

Stage 1: Synthesis of 4'-Methylchalcone

The precursor, 4'-methylchalcone (1-(4-methylphenyl)-3-phenylprop-2-en-1-one), is synthesized via a base-catalyzed Claisen-Schmidt condensation between p-tolualdehyde and acetophenone.[1][2]

Reaction Mechanism: Claisen-Schmidt Condensation

References

Application Notes and Protocols: Synthesis of 5-Arylcyclohexane-1,3-diones via Robinson Annulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of six-membered rings.[1][2][3] This reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, is of significant interest in medicinal chemistry and drug development due to its ability to generate complex cyclic scaffolds present in numerous biologically active molecules, including steroids and alkaloids.[1][3] This document provides detailed application notes and protocols for the synthesis of 5-arylcyclohexane-1,3-diones, a class of compounds with potential applications in drug discovery, leveraging the Robinson annulation of chalcones with β-keto esters. Cyclohexane-1,3-dione derivatives are recognized as versatile precursors for a wide range of biologically active heterocyclic compounds and natural products.[4]

Reaction Mechanism and Workflow

The synthesis of 5-arylcyclohexane-1,3-diones via this modified Robinson annulation approach involves a two-stage process. The first stage is the classical Robinson annulation to form a 6-alkoxycarbonyl-5-aryl-2-cyclohexen-1-one intermediate. The second stage involves the hydrolysis and decarboxylation of this intermediate to yield the target 5-arylcyclohexane-1,3-dione.

Stage 1: Robinson Annulation

The reaction is initiated by the base-catalyzed Michael addition of a β-keto ester (e.g., ethyl acetoacetate) to a chalcone (an α,β-unsaturated ketone). The resulting enolate then undergoes an intramolecular aldol condensation to form a cyclic β-hydroxy ketone, which subsequently dehydrates to yield the thermodynamically stable α,β-unsaturated cyclic ketone.[3][5]

Caption: Mechanism of Robinson Annulation for Cyclohexenone Synthesis.

Stage 2: Hydrolysis and Decarboxylation

The resulting 6-ethoxycarbonyl-5-aryl-2-cyclohexen-1-one can be converted to the target 5-arylcyclohexane-1,3-dione through acidic or basic hydrolysis of the ester, followed by decarboxylation. This process is analogous to the decarboxylation of β-keto esters like Hagemann's ester.[1][6]

Caption: Conversion of Cyclohexenone to Cyclohexane-1,3-dione.

Experimental Protocols

Protocol 1: Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone

This protocol is adapted from a procedure for the Robinson annulation of trans-chalcone and ethyl acetoacetate.

Materials:

-

trans-Chalcone

-

Ethyl acetoacetate

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Acetone

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve trans-chalcone (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol.

-

Add a catalytic amount of sodium hydroxide (e.g., 0.1 eq) to the mixture.

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and then in an ice bath to induce crystallization of the crude product.

-

Isolate the crude product by vacuum filtration and wash with cold ethanol.

-

For purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone).

Quantitative Data:

| Entry | Aryl Substituent (on Chalcone) | Product | Yield (%) | Reference |

| 1 | Phenyl | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | ~36 (average) | [7] |

| 2 | Substituted Phenyls | Various 6-ethoxycarbonyl-5-aryl-cyclohexenones | 44-48 | [8] |

Protocol 2: General Procedure for Hydrolysis and Decarboxylation to form 5-Arylcyclohexane-1,3-dione

This protocol is a general procedure based on the principles of β-keto ester hydrolysis and decarboxylation.[1][6] Optimization for specific substrates may be required.

Materials:

-

6-Ethoxycarbonyl-5-aryl-2-cyclohexen-1-one

-

Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) solution

-

Ethanol or other suitable solvent

Procedure (Acid-catalyzed):

-

Dissolve the 6-ethoxycarbonyl-5-aryl-2-cyclohexen-1-one (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Reflux the mixture for several hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 5-arylcyclohexane-1,3-dione by column chromatography or recrystallization.

Data Summary

The following table summarizes representative examples of the synthesis of 5-arylcyclohexenone precursors.

| Chalcone Reactant | β-Keto Ester | Base/Catalyst | Solvent | Product | Yield (%) |

| trans-Chalcone | Ethyl acetoacetate | NaOH | Ethanol | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | ~36 |

| Substituted benzaldehyde-derived chalcones | Ethyl acetoacetate | NaOH | Ethanol | Corresponding 6-ethoxycarbonyl-5-aryl-cyclohexenones | 44-48 |

Applications in Drug Development

Cyclohexane-1,3-dione and its derivatives are valuable scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of a variety of heterocyclic compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][9] The introduction of an aryl group at the 5-position can significantly influence the pharmacological profile of these molecules, making the synthesis of 5-arylcyclohexane-1,3-diones a topic of interest for the development of new therapeutic agents.

Experimental Workflow Diagram

Caption: General experimental workflow for the two-stage synthesis.

References

- 1. The third and fourth steps in the synthesis of Hagemann’s ester from ethy.. [askfilo.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Synthesis of New Chromen-5-one Derivatives from Dimedone and their Antiproliferative Evaluations against Selected Cancer Cell Lines Together with Hepatocellular Carcinoma and Cervical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. sirjana.in [sirjana.in]

- 6. homework.study.com [homework.study.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. Recent Developments on Five-Component Reactions [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Spectral Analysis of 5-(4-Methylphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methylphenyl)cyclohexane-1,3-dione is a dicarbonyl compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Its structural elucidation is crucial for quality control and for understanding its reactivity and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including predicted spectral data, experimental protocols for data acquisition, and a workflow for spectral analysis.

Predicted Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the known tautomeric equilibrium of cyclohexane-1,3-diones and the electronic effects of the 4-methylphenyl substituent. The compound exists in equilibrium between its diketo and enol forms. The data presented here is for the more stable enol form.

Structure and Atom Numbering:

Figure 1. Structure and atom numbering of this compound (enol form).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 2H | H-8, H-12 |

| ~7.05 | d | 2H | H-9, H-11 |

| ~5.40 | s | 1H | H-2 |

| ~3.40 | m | 1H | H-5 |

| ~2.70 | dd | 2H | H-4a, H-6a |

| ~2.50 | dd | 2H | H-4b, H-6b |

| ~2.30 | s | 3H | H-13 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~203.0 | C-1 |

| ~175.0 | C-3 |

| ~140.0 | C-7 |

| ~137.0 | C-10 |

| ~129.5 | C-9, C-11 |

| ~127.0 | C-8, C-12 |

| ~100.0 | C-2 |

| ~45.0 | C-4, C-6 |

| ~38.0 | C-5 |

| ~21.0 | C-13 |

Experimental Protocols

The following protocols outline the standard procedures for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Small vial

Procedure:

-

Weigh the appropriate amount of this compound into a small, clean, and dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl or vortex the vial to ensure the complete dissolution of the solid.

-

Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Figure 2. Workflow for NMR sample preparation.

¹H NMR Spectrum Acquisition

Instrument Parameters (Example for a 500 MHz Spectrometer):

-

Spectrometer Frequency: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30 (or equivalent)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): ~3-4 s

-

Spectral Width (sw): ~16 ppm

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to obtain optimal resolution.

-

Set the appropriate acquisition parameters as listed above.

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Spectrum Acquisition

Instrument Parameters (Example for a 125 MHz Spectrometer):

-

Spectrometer Frequency: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zgpg30 (or equivalent with proton decoupling)

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): ~1-2 s

-

Spectral Width (sw): ~240 ppm

Procedure:

-

Follow steps 1-3 from the ¹H NMR acquisition procedure.

-

Set the appropriate ¹³C NMR acquisition parameters.

-

Acquire the FID.

-

Process the FID with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Figure 3. General workflow for NMR data acquisition and processing.

Spectral Analysis and Interpretation

The interpretation of the NMR spectra is key to confirming the structure of this compound.

¹H NMR Spectrum Analysis

-

Aromatic Region (δ 7.0-7.2 ppm): The two doublets in this region, each integrating to 2H, are characteristic of a para-substituted benzene ring. The coupling constants for these doublets are expected to be around 8 Hz.

-

Enolic Proton (δ ~5.4 ppm): The singlet corresponds to the vinyl proton of the enol tautomer. Its chemical shift is downfield due to the influence of the adjacent carbonyl and hydroxyl groups.

-

Aliphatic Protons (δ 2.5-3.4 ppm): The multiplets in this region correspond to the protons on the cyclohexane ring. The methine proton at C-5 (H-5) is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C-4 and C-6 will appear as complex multiplets due to both geminal and vicinal coupling.

-

Methyl Protons (δ ~2.3 ppm): The singlet integrating to 3H is characteristic of the methyl group attached to the aromatic ring.

¹³C NMR Spectrum Analysis

-

Carbonyl and Enol Carbons (δ 175-203 ppm): The two signals in the downfield region correspond to the carbonyl carbon (C-1) and the enolic carbon bearing the hydroxyl group (C-3).

-

Aromatic Carbons (δ 127-140 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The quaternary carbons (C-7 and C-10) will have different chemical shifts from the protonated carbons (C-8, C-9, C-11, C-12).

-

Enol Vinyl Carbon (δ ~100 ppm): The signal for the vinyl carbon (C-2) appears in this region.

-

Aliphatic Carbons (δ 21-45 ppm): The signals for the aliphatic carbons of the cyclohexane ring (C-4, C-5, C-6) and the methyl group (C-13) appear in the upfield region.

By combining the information from both ¹H and ¹³C NMR spectra, a complete and unambiguous structural assignment for this compound can be achieved. Further confirmation can be obtained through 2D NMR experiments such as COSY, HSQC, and HMBC.

Application Note: Purity Determination of 5-(p-tolyl)cyclohexane-1,3-dione by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of 5-(p-tolyl)cyclohexane-1,3-dione, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the presence of keto-enol tautomerism in 1,3-dicarbonyl compounds, which can lead to poor chromatographic peak shape and inaccurate quantification, a derivatization step is employed prior to GC-MS analysis. This method provides a reliable protocol for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and potential process-related impurities.

Introduction

5-(p-tolyl)cyclohexane-1,3-dione is a crucial building block in the development of novel therapeutic agents. Its purity is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. The synthesis of 5-arylcyclohexane-1,3-diones, commonly achieved through a Michael addition followed by cyclization and decarboxylation, can potentially introduce various impurities. These may include unreacted starting materials, reaction intermediates, and by-products from side reactions.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. This note describes a validated GC-MS method, incorporating a derivatization step to ensure the analyte is in a single, stable form, allowing for accurate and reproducible purity assessment.

Experimental Protocols

Sample Preparation and Derivatization

A two-step oximation-silylation derivatization process is recommended to ensure complete and uniform derivatization, preventing keto-enol tautomerism.[1]

Reagents:

-

Methoxyamine hydrochloride (MEOX) solution (20 mg/mL in anhydrous pyridine)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ethyl acetate (GC grade)

-

5-(p-tolyl)cyclohexane-1,3-dione sample

Protocol:

-

Accurately weigh approximately 10 mg of the 5-(p-tolyl)cyclohexane-1,3-dione sample into a 2 mL autosampler vial.

-

Add 1 mL of ethyl acetate to dissolve the sample.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Oximation: Add 50 µL of the MEOX solution to the dried sample. Seal the vial and vortex for 30 seconds. Incubate the mixture at 60°C for 60 minutes. Allow the vial to cool to room temperature.[1]

-

Silylation: Add 100 µL of BSTFA + 1% TMCS to the oximated sample. Seal the vial and vortex for 30 seconds. Incubate the mixture at 70°C for 30 minutes.[1]

-

Cool the vial to room temperature. The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Inlet Temperature: 280°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 15°C/min to 300°C

-

Hold: 10 minutes at 300°C

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-550

-

Scan Mode: Full Scan

Data Presentation

The purity of the 5-(p-tolyl)cyclohexane-1,3-dione sample is determined by the area percentage of the main peak relative to the total peak area of all components in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with reference spectra in the NIST library and by interpreting their fragmentation patterns.

Table 1: Quantitative Analysis of a 5-(p-tolyl)cyclohexane-1,3-dione Sample

| Peak No. | Retention Time (min) | Compound Name | Molecular Weight (Derivatized) | Peak Area (%) | Identification Method |

| 1 | 8.54 | 4-Methylacetophenone (Starting Material) | - | 0.15 | MS Library Match |

| 2 | 11.21 | Diethyl malonate (Starting Material) | - | 0.08 | MS Library Match |

| 3 | 14.89 | 5-(p-tolyl)cyclohexane-1,3-dione-bis(O-methyloxime)-bis(TMS) | 420 | 99.52 | Standard Comparison & MS |

| 4 | 16.05 | Michael Adduct Intermediate | - | 0.11 | MS Fragmentation |

| 5 | 17.32 | Aldol Condensation By-product | - | 0.14 | MS Fragmentation |

Mandatory Visualization

Caption: Workflow for GC-MS purity analysis of 5-(p-tolyl)cyclohexane-1,3-dione.

Discussion

The described GC-MS method with prior derivatization is highly effective for the purity assessment of 5-(p-tolyl)cyclohexane-1,3-dione. The derivatization step successfully addresses the challenges posed by keto-enol tautomerism, resulting in sharp, symmetrical peaks and enabling accurate quantification.